7-Thiabicyclo[4.2.0]octa-1,3,5-triene
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Overview
Description
7-Thiabicyclo[420]octa-1,3,5-triene is a sulfur-containing bicyclic compound with the molecular formula C7H6S This compound is characterized by its unique bicyclic structure, which includes a sulfur atom integrated into the ring system
Preparation Methods
The synthesis of 7-Thiabicyclo[4.2.0]octa-1,3,5-triene typically involves the use of specific starting materials and catalysts. One common method involves the reaction of benzocyclobutene with sulfur sources under controlled conditions. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-Thiabicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state, potentially forming thiols or other reduced sulfur species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to a variety of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Thiabicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds and as a model compound for studying sulfur chemistry.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 7-Thiabicyclo[4.2.0]octa-1,3,5-triene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact molecular pathways involved can vary, but they often include interactions with thiol groups and other sulfur-containing biomolecules.
Comparison with Similar Compounds
7-Thiabicyclo[4.2.0]octa-1,3,5-triene can be compared with other bicyclic sulfur-containing compounds, such as:
Benzocyclobutene: Similar in structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent hydrocarbon compound without the sulfur atom, used as a reference for studying the effects of sulfur incorporation.
7-Azabicyclo[4.2.0]octa-1,3,5-triene: Contains a nitrogen atom instead of sulfur, offering a comparison of the effects of different heteroatoms in the bicyclic structure The uniqueness of 7-Thiabicyclo[42
Properties
CAS No. |
63559-01-3 |
---|---|
Molecular Formula |
C7H6S |
Molecular Weight |
122.19 g/mol |
IUPAC Name |
7-thiabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C7H6S/c1-2-4-7-6(3-1)5-8-7/h1-4H,5H2 |
InChI Key |
KUGJQUKMALCUKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2S1 |
Origin of Product |
United States |
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